molecular formula C11H14O3 B216936 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester CAS No. 106281-45-2

2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester

Cat. No. B216936
CAS RN: 106281-45-2
M. Wt: 194.23 g/mol
InChI Key: IQAJMALOOLNRLN-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester, also known as BCMO, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. BCMO is a colorless liquid that is soluble in organic solvents and has a characteristic odor. In

Mechanism of Action

The mechanism of action of 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has a range of biochemical and physiological effects. In vitro studies have shown that 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester can protect cells from oxidative stress and reduce inflammation. 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has also been shown to increase the expression of antioxidant and detoxification enzymes. In vivo studies have shown that 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester can reduce the risk of developing cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester in lab experiments is its relatively low cost and easy availability. 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, one limitation of using 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester. One area of research is the development of new synthesis methods for 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester and its derivatives. Another area of research is the elucidation of the mechanism of action of 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester for therapeutic use.

Synthesis Methods

The synthesis of 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester can be achieved through various methods, including the reaction of cyclohexanone with acetylene in the presence of palladium, as well as the reaction of 2-bromo-2-butenoic acid with cyclohexanone in the presence of potassium carbonate. Another method involves the reaction of cyclohexanone with propargyl alcohol in the presence of a ruthenium catalyst.

Scientific Research Applications

2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has been extensively studied for its potential applications in organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester can be used as a building block for the synthesis of various compounds, including chiral cyclohexenones and cyclohexenols. In biochemistry, 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has been shown to have antioxidant properties and can protect cells from oxidative stress. 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has also been found to play a role in the metabolism of vitamin A, converting β-carotene to retinal. In pharmacology, 2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester has been studied for its potential use as a therapeutic agent for various diseases, including cancer and cardiovascular disease.

properties

CAS RN

106281-45-2

Product Name

2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(6-oxocyclohexen-1-yl)methyl (E)-but-2-enoate

InChI

InChI=1S/C11H14O3/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h2,5-6H,3-4,7-8H2,1H3/b5-2+

InChI Key

IQAJMALOOLNRLN-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C(=O)OCC1=CCCCC1=O

SMILES

CC=CC(=O)OCC1=CCCCC1=O

Canonical SMILES

CC=CC(=O)OCC1=CCCCC1=O

synonyms

2-COMC
2-crotonyloxymethyl-2-cyclohexenone
2-crotonyloxymethyl-cyclohex-2-enone
COMC-6

Origin of Product

United States

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